Ethyl 1-piperidineacetate

Description

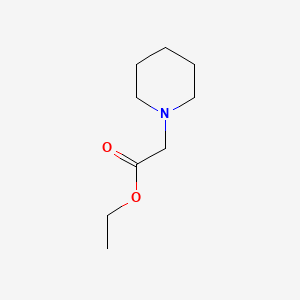

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-piperidin-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)8-10-6-4-3-5-7-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZHLNWWDDNIOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349188 | |

| Record name | Ethyl 1-piperidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23853-10-3 | |

| Record name | 1-Piperidineacetic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23853-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-piperidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidineacetic acid, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of Ethyl 1-Piperidineacetate: A Comprehensive Technical Guide for Research and Development

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of Ethyl 1-piperidineacetate, a valuable building block in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. It details two robust and scalable synthetic protocols, delving into the mechanistic underpinnings and the rationale behind experimental choices. This document emphasizes scientific integrity, providing self-validating protocols and citing authoritative sources to support key claims. Quantitative data is presented in clear tabular formats, and reaction pathways are visualized using Graphviz diagrams to enhance understanding.

Introduction: The Significance of the Piperidine Scaffold and Ethyl 1-Piperidineacetate

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its prevalence in medicinal chemistry stems from its ability to impart favorable physicochemical properties to molecules, such as improved solubility, metabolic stability, and the ability to interact with biological targets.[3] Piperidine derivatives have demonstrated a wide range of pharmacological activities, including analgesic, antihistaminic, antipsychotic, and anticancer effects.[4]

Ethyl 1-piperidineacetate, in particular, serves as a key intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both a tertiary amine and an ester group, allows for a variety of subsequent chemical transformations. This makes it a versatile starting material for the development of novel therapeutic agents. This guide will provide detailed, field-proven protocols for the synthesis of this important compound, enabling researchers to confidently produce high-purity material for their research and development endeavors.

Synthesis Protocols for Ethyl 1-Piperidineacetate

This section details two distinct and reliable methods for the synthesis of Ethyl 1-piperidineacetate: a classical N-alkylation using potassium carbonate as a base, and a more reactive approach utilizing sodium hydride.

Protocol 1: N-Alkylation of Piperidine with Ethyl Chloroacetate using Potassium Carbonate

This widely used and robust method involves the direct alkylation of the secondary amine of piperidine with ethyl chloroacetate in the presence of a mild inorganic base, potassium carbonate. This method is favored for its operational simplicity, safety, and scalability.

2.1.1. Underlying Principles and Mechanistic Rationale

The reaction proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism.[5] The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbon atom of ethyl chloroacetate that is bonded to the chlorine atom. The chlorine atom, being a good leaving group, is displaced.

Potassium carbonate (K2CO3) plays a crucial role as a base. It neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This is essential for driving the reaction to completion, as the protonated piperidine (piperidinium hydrochloride) is no longer nucleophilic and would otherwise halt the reaction. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is preferred as it effectively solvates the ions involved in the reaction, facilitating the SN2 process without interfering with the nucleophile.

2.1.2. Experimental Workflow Diagram

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

- 5. Ch22: Alkylation of Amines [chem.ucalgary.ca]

Ethyl 1-piperidineacetate CAS number 23853-10-3

An In-depth Technical Guide to Ethyl 1-piperidineacetate (CAS: 23853-10-3)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-piperidineacetate, also known as Piperidin-1-ylacetic acid ethyl ester, is a versatile α-amino acid ester derivative with significant applications as a building block in organic synthesis and medicinal chemistry.[1] Its structure, featuring a reactive tertiary amine within a stable piperidine ring and an ester functionality, makes it a valuable intermediate for creating more complex molecules.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols with mechanistic insights, key chemical reactions, and its role in the development of pharmacologically active compounds. Particular emphasis is placed on the practical application of this compound, underpinned by safety and handling protocols essential for laboratory use.

Physicochemical and Spectroscopic Profile

Ethyl 1-piperidineacetate is a clear, colorless to light yellow liquid under standard conditions.[1][3] Its fundamental properties are summarized below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 23853-10-3 | [1][4] |

| Molecular Formula | C₉H₁₇NO₂ | [1][4] |

| Molecular Weight | 171.24 g/mol | [1][4] |

| Appearance | Clear, colorless to light yellow liquid | [1][3] |

| Boiling Point | 109-111 °C at 25 mmHg | [1] |

| Density | 0.984 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.453 | [1] |

| Flash Point | 91 °C (195.8 °F) - closed cup | |

| Solubility | Soluble in organic solvents; limited in water | [2] |

| pKa | 7.44 ± 0.10 (Predicted) | [3] |

Spectroscopic Analysis

Spectroscopic analysis is critical for confirming the identity and purity of Ethyl 1-piperidineacetate. Below is an interpretation of its expected spectra.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, the spectrum would exhibit characteristic signals: a triplet at ~1.25 ppm (3H, corresponding to the -CH₃ of the ethyl group), a quartet at ~4.15 ppm (2H, from the -OCH₂- of the ethyl group), a singlet at ~3.10 ppm (2H, for the α-methylene group -CH₂-COO-), and a series of multiplets between ~1.50-2.50 ppm (10H, for the five methylene groups of the piperidine ring).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct peaks for each carbon environment: ~14.2 ppm (-CH₃), ~60.5 ppm (-OCH₂-), ~54.0 ppm (for the two piperidine carbons adjacent to the nitrogen), ~26.0 ppm and ~24.0 ppm (for the other piperidine carbons), ~60.0 ppm (for the α-carbon -CH₂-COO-), and a characteristic downfield signal around ~171.0 ppm for the ester carbonyl carbon (C=O).[5]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is dominated by a strong absorption band around 1740-1750 cm⁻¹ , which is indicative of the C=O stretching vibration of the ester group. Additional peaks corresponding to C-H stretching (aliphatic) would be observed in the 2850-3000 cm⁻¹ region, and C-O stretching would appear around 1150-1250 cm⁻¹ .[6]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak (M⁺) at m/z = 171. The fragmentation pattern would likely include a prominent peak at m/z = 98, corresponding to the loss of the ethoxycarbonyl group (-COOEt), resulting in the piperidinomethyl cation.

Synthesis of Ethyl 1-piperidineacetate

The most direct and common synthesis of Ethyl 1-piperidineacetate is through the nucleophilic substitution (N-alkylation) of piperidine with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate.[1]

Reaction Mechanism and Rationale

The synthesis proceeds via a standard bimolecular nucleophilic substitution (Sₙ2) mechanism. The nitrogen atom of piperidine acts as the nucleophile, attacking the electrophilic α-carbon of the ethyl haloacetate. The halide serves as the leaving group. A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is required to neutralize the hydrohalic acid (e.g., HCl) formed as a byproduct, preventing the protonation of the piperidine reactant which would render it non-nucleophilic. The choice of a polar aprotic solvent like acetonitrile or acetone facilitates the reaction by solvating the cations while leaving the nucleophile relatively free to react.

Caption: Fig 1: Synthesis via SN2 Alkylation.

Detailed Experimental Protocol

Materials:

-

Piperidine (1.0 eq)

-

Ethyl chloroacetate (1.05 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous acetonitrile followed by piperidine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Slowly add ethyl chloroacetate (1.05 eq) to the mixture dropwise via a dropping funnel. The addition should be controlled to manage any exotherm.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl).

-

Wash the solid residue with a small amount of ethyl acetate.

-

Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

-

Dissolve the resulting crude oil in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude Ethyl 1-piperidineacetate by vacuum distillation (lit. bp 109-111 °C at 25 mmHg) to obtain a pure, colorless to light yellow liquid.[1]

Chemical Reactivity and Applications in Drug Development

Ethyl 1-piperidineacetate serves as a key intermediate due to its dual functionality. The tertiary amine can be quaternized, and the ester can be hydrolyzed, reduced, or converted into an amide. Its primary value lies in its use as a scaffold to build more elaborate molecules.

Key Reactions

-

Alkylation: The tertiary amine can be alkylated to form quaternary ammonium salts. For instance, its reaction with ethyl bromoacetate has been studied and reported to follow second-order kinetics.[1]

-

Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield 1-piperidineacetic acid.

-

Amidation: The ester can react with amines, often at elevated temperatures or with catalysis, to form the corresponding amides.

-

Reduction: The ester can be reduced to the corresponding alcohol, 2-(piperidin-1-yl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Application in Pharmaceutical Synthesis

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs targeting a wide range of conditions, especially those affecting the central nervous system (CNS).[7][8][9][10][11] Ethyl 1-piperidineacetate is a valuable starting material for introducing this moiety. A notable application is its use as a reactant for the synthesis of nicotinic acid receptor agonists, which are investigated for the treatment of dyslipidemia.[1][3]

Caption: Fig 2: Role as a Building Block in Synthesis.

The workflow above (Fig. 2) conceptualizes how Ethyl 1-piperidineacetate can be elaborated into a potential active pharmaceutical ingredient (API). The ester is first converted to an amide, which then undergoes further chemical transformations to build the final complex molecular architecture required for biological activity.

Safety and Handling

Proper handling of Ethyl 1-piperidineacetate is essential to ensure laboratory safety. It is classified as a combustible liquid and an irritant.

GHS Hazard Information

| Hazard Code | Description | Precautionary Statement(s) | Source(s) |

| H315 | Causes skin irritation | P264, P280, P302+P352 | [12] |

| H319 | Causes serious eye irritation | P280, P305+P351+P338 | [12] |

| H335 | May cause respiratory irritation | P261, P271, P304+P340 | [12] |

Signal Word: Warning

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep away from heat, sparks, and open flames as it is a combustible liquid.[14]

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[14] Dispose of contents/container to an approved waste disposal plant.[13]

Conclusion

Ethyl 1-piperidineacetate (CAS: 23853-10-3) is a foundational chemical intermediate with well-defined properties and straightforward synthesis. Its utility is firmly established in synthetic chemistry, particularly as a precursor for pharmacologically relevant molecules that incorporate the privileged piperidine scaffold. For researchers in drug discovery and development, a thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the creation of novel therapeutic agents.

References

- EvitaChem. Buy Ethyl 1-acetyl-4-piperidineacetate (EVT-8723588). EvitaChem. Accessed December 22, 2025.

- ChemicalBook. ETHYL 1-PIPERIDINEACETATE CAS#: 23853-10-3. ChemicalBook. Accessed December 22, 2025.

- Sigma-Aldrich. Ethyl 1-piperidineacetate 98 23853-10-3. Sigma-Aldrich. Accessed December 22, 2025.

- Dakenchem. The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Dakenchem. Accessed December 22, 2025.

-

Vereshchagin, A. N., & Frolov, N. A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

- PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- AK Scientific, Inc. 23853-10-3 Ethyl piperidin-1-ylacetate. AK Scientific, Inc. Accessed December 22, 2025.

- Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific. Accessed December 22, 2025.

- Matrix Fine Chemicals. ETHYL 2-(PIPERIDIN-1-YL)ACETATE | CAS 23853-10-3. Matrix Fine Chemicals. Accessed December 22, 2025.

- BOC Sciences. CAS 23853-10-3 Ethyl 1-piperidineacetate. BOC Sciences. Accessed December 22, 2025.

- Fisher Scientific. Material Safety Data Sheet - 1-Ethylpiperidine, 99%. Fisher Scientific. Accessed December 22, 2025.

- Sigma-Aldrich. Ethyl 1-piperidineacetate 98 23853-10-3 Safety Information. Sigma-Aldrich. Accessed December 22, 2025.

- Arctom Scientific. CAS NO. 23853-10-3 | Ethyl 1-piperidineacetate. Arctom Scientific. Accessed December 22, 2025.

- ChemicalBook. ETHYL 1-PIPERIDINEACETATE | 23853-10-3 Hazard and Precautionary Statements. ChemicalBook. Accessed December 22, 2025.

- SpectraBase. Ethyl piperidine-1-acetate - Optional[ATR-IR] - Spectrum. Wiley SpectraBase. Accessed December 22, 2025.

- SpectraBase. Ethyl piperidine-1-acetate - Optional[13C NMR] - Spectrum. Wiley SpectraBase. Accessed December 22, 2025.

- ChemicalBook. ETHYL 1-PIPERIDINEACETATE CAS#: 23853-10-3 Properties. ChemicalBook. Accessed December 22, 2025.

-

Gucma, M., & Kaczor, A. A. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

Sources

- 1. ETHYL 1-PIPERIDINEACETATE CAS#: 23853-10-3 [m.chemicalbook.com]

- 2. Buy Ethyl 1-acetyl-4-piperidineacetate (EVT-8723588) [evitachem.com]

- 3. ETHYL 1-PIPERIDINEACETATE CAS#: 23853-10-3 [amp.chemicalbook.com]

- 4. ETHYL 2-(PIPERIDIN-1-YL)ACETATE | CAS 23853-10-3 [matrix-fine-chemicals.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijnrd.org [ijnrd.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ETHYL 1-PIPERIDINEACETATE | 23853-10-3 [amp.chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. southwest.tn.edu [southwest.tn.edu]

Introduction: Defining the Molecular Blueprint of Ethyl 1-piperidineacetate

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 1-piperidineacetate

Ethyl 1-piperidineacetate (CAS No: 23853-10-3) is a derivative of piperidine, a ubiquitous heterocyclic scaffold in medicinal chemistry.[1] As an α-amino acid ester, its structural integrity is paramount in research and development, where it may serve as a building block or a final active compound.[2] Accurate and comprehensive characterization is therefore not merely a procedural step but the foundation of reliable scientific discovery. This guide provides an in-depth analysis of Ethyl 1-piperidineacetate using the three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document moves beyond a simple recitation of data. It delves into the causality behind the observed spectral features, offering field-proven insights into experimental protocols and data interpretation, thereby providing a self-validating framework for researchers, scientists, and drug development professionals.

Table 1: Physicochemical Properties of Ethyl 1-piperidineacetate

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 23853-10-3 | [1] |

| Molecular Formula | C₉H₁₇NO₂ | [2] |

| Molecular Weight | 171.24 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 109-111 °C at 25 mmHg | [1] |

| Density | 0.984 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.453 |[1] |

Below is the chemical structure of Ethyl 1-piperidineacetate, which forms the basis for all subsequent spectroscopic interpretation.

Caption: 2D Structure of Ethyl 1-piperidineacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecular structure.

Expertise & Experience: The Rationale Behind the Protocol

The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds like Ethyl 1-piperidineacetate due to its excellent solubilizing power and the single, easily identifiable residual solvent peak at ~7.26 ppm.[3] The concentration is a balance; for ¹H NMR, 5-25 mg in ~0.6 mL of solvent is sufficient for rapid, high-quality data acquisition.[4] For the less sensitive ¹³C nucleus, a more concentrated sample (50-100 mg) is preferable to reduce acquisition time.[4]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Accurately weigh 10-20 mg of Ethyl 1-piperidineacetate for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) within a clean, dry vial.[3][4]

-

To ensure spectral accuracy, add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.[5]

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, 5 mm NMR tube.[6]

-

Cap the NMR tube securely and wipe the outside clean to remove any chemical residues.[5]

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer's magnet.[7]

-

"Lock" the spectrometer onto the deuterium signal of the CDCl₃. This step is essential for maintaining a stable magnetic field during the experiment.[6]

-

"Shim" the magnetic field to optimize its homogeneity across the sample, which results in sharp, well-resolved spectral lines.[6]

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

-

For ¹³C NMR, a greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

Process the resulting Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

-

Data Interpretation and Structural Assignment

The structure of Ethyl 1-piperidineacetate presents distinct chemical environments for its protons and carbons, leading to a predictable NMR spectrum.

Caption: Labeled structure for NMR assignments.

Table 2: Predicted ¹H NMR Spectroscopic Data for Ethyl 1-piperidineacetate (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

|---|---|---|---|---|

| H₁₂ | ~1.25 | Triplet (t) | 3H | Methyl protons of the ethyl group, split by the adjacent methylene (H₁₁) protons. |

| H₄ | ~1.45 | Multiplet (m) | 2H | Piperidine protons at the 4-position, furthest from the nitrogen. |

| H₃, H₅ | ~1.60 | Multiplet (m) | 4H | Piperidine protons at the 3- and 5-positions. |

| H₂, H₆ | ~2.45 | Multiplet (m) | 4H | Piperidine protons adjacent to the nitrogen (α-protons), deshielded by the electronegative N atom. |

| H₇ | ~3.20 | Singlet (s) | 2H | Methylene protons between the nitrogen and the carbonyl group. Deshielded by both. No adjacent protons to couple with. |

| H₁₁ | ~4.15 | Quartet (q) | 2H | Methylene protons of the ethyl group, split by the adjacent methyl (H₁₂) protons. Deshielded by the ester oxygen. |

Table 3: Predicted ¹³C NMR Spectroscopic Data for Ethyl 1-piperidineacetate (in CDCl₃) [8][9]

| Carbon(s) | Chemical Shift (δ, ppm) | Assignment Rationale |

|---|---|---|

| C₁₂ | ~14.2 | Ethyl group methyl carbon. |

| C₄ | ~24.5 | Piperidine carbon at the 4-position. |

| C₃, C₅ | ~26.0 | Piperidine carbons at the 3- and 5-positions. |

| C₂, C₆ | ~54.0 | Piperidine carbons adjacent to the nitrogen (α-carbons). |

| C₁₁ | ~60.5 | Ethyl group methylene carbon, attached to the ester oxygen. |

| C₇ | ~61.0 | Methylene carbon between the nitrogen and the carbonyl. |

| C₈ | ~171.0 | Ester carbonyl carbon, highly deshielded. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Experience: Causality in IR Analysis

For a liquid sample like Ethyl 1-piperidineacetate, the Attenuated Total Reflectance (ATR) technique is superior to traditional salt plates. ATR-FTIR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by simply placing a drop of the liquid on the crystal surface. The key diagnostic peaks for this molecule are associated with the ester group. Esters characteristically show three intense peaks: a C=O stretch and two C-O stretches, a pattern sometimes referred to as the "Rule of Three".[10]

Experimental Protocol: ATR-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.[11]

-

Sample Analysis: Place a single drop of Ethyl 1-piperidineacetate directly onto the center of the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a high signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft laboratory wipe.

Data Interpretation: Vibrational Fingerprints

The IR spectrum provides a clear fingerprint of the molecule's functional groups.

Table 4: Characteristic IR Absorption Bands for Ethyl 1-piperidineacetate

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity | Interpretation |

|---|---|---|---|---|

| 2980-2800 | C-H Stretch | Aliphatic (CH₂, CH₃) | Strong | Confirms the presence of the piperidine and ethyl alkyl chains. |

| ~1740 | C=O Stretch | Ester | Very Strong | A highly characteristic and intense peak confirming the ester carbonyl group.[10] |

| ~1240 & ~1180 | C-O Stretch | Ester | Strong | Two distinct C-O stretching bands (asymmetric and symmetric) are characteristic of the C-O-C linkage in the ester.[10] |

| ~1150 | C-N Stretch | Tertiary Amine | Medium | Indicates the presence of the piperidine nitrogen bond. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and structural details inferred from its fragmentation pattern upon ionization.

Expertise & Experience: Predicting Fragmentation

In Electron Ionization (EI) Mass Spectrometry, the "nitrogen rule" is a valuable heuristic. It states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[12] Ethyl 1-piperidineacetate (C₉H₁₇NO₂) has one nitrogen atom, and its molecular weight is 171, consistent with the rule. The most significant fragmentation pathway for aliphatic amines is α-cleavage—the breaking of a C-C bond adjacent to the nitrogen atom.[13] This process leads to the formation of a stable, resonance-stabilized iminium cation, which often corresponds to the base peak (the most intense peak) in the spectrum.[14]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: For a volatile liquid like Ethyl 1-piperidineacetate, Gas Chromatography (GC-MS) is an ideal method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

Separation: The compound travels through the GC column and is separated from any impurities.

-

Ionization: As the pure compound elutes from the column, it enters the ion source of the mass spectrometer. In EI mode, it is bombarded with high-energy electrons (~70 eV), causing it to lose an electron and form a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and fragments into smaller, charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Interpretation: The Fragmentation Pathway

The mass spectrum confirms the molecular weight and reveals the molecule's cleavage points.

Table 5: Major Ions in the EI Mass Spectrum of Ethyl 1-piperidineacetate

| m/z Value | Proposed Fragment | Interpretation |

|---|---|---|

| 171 | [C₉H₁₇NO₂]⁺• | Molecular Ion (M⁺•) : Confirms the molecular weight of the compound. |

| 98 | [C₆H₁₂N]⁺ | Base Peak : Result of α-cleavage with loss of the •COOCH₂CH₃ radical. This highly stable iminium ion is characteristic of this structure. |

| 126 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the molecular ion. |

| 84 | [C₅H₁₀N]⁺ | A common fragment from the piperidine ring itself, possibly through ring opening and subsequent cleavage. |

Caption: Primary fragmentation pathway of Ethyl 1-piperidineacetate in EI-MS.

Conclusion

The collective data from NMR, IR, and MS provide a comprehensive and unambiguous structural confirmation of Ethyl 1-piperidineacetate. ¹H and ¹³C NMR spectroscopy map the complete carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical ester functional group, and mass spectrometry validates the molecular weight while revealing a characteristic and predictable fragmentation pattern dominated by α-cleavage. This integrated spectroscopic approach forms a robust, self-validating system for the identification and quality assessment of this compound, ensuring its suitability for advanced applications in research and development.

References

-

University of Rochester. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link][5]

-

Georgia Institute of Technology. Small molecule NMR sample preparation. [Link][3]

-

USC School of Pharmacy. Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance. [Link][6]

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link][10]

-

SpectraBase. Ethyl piperidine-1-acetate - Spectra. [Link][8][15]

-

University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link][9]

-

University of Alberta. STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. [Link][7]

-

Chemistry LibreTexts. 7: FT-IR Spectroscopy (Experiment). [Link][11]

Sources

- 1. ETHYL 1-PIPERIDINEACETATE CAS#: 23853-10-3 [m.chemicalbook.com]

- 2. ETHYL 1-PIPERIDINEACETATE CAS#: 23853-10-3 [amp.chemicalbook.com]

- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 6. pharmacyschool.usc.edu [pharmacyschool.usc.edu]

- 7. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Video: Mass Spectrometry of Amines [jove.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. GCMS Section 6.15 [people.whitman.edu]

- 15. dev.spectrabase.com [dev.spectrabase.com]

Solubility of Ethyl 1-piperidineacetate in organic solvents

An In-Depth Technical Guide to the Solubility of Ethyl 1-piperidineacetate in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates in organic solvents is a cornerstone of efficient drug development and manufacturing. It governs critical processes ranging from reaction kinetics and purification to formulation and final product stability. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of Ethyl 1-piperidineacetate, a key building block in medicinal chemistry. This document moves beyond a simple recitation of data, offering researchers, chemists, and formulation scientists a foundational understanding of the physicochemical principles involved, detailed experimental protocols, and the logic behind solvent selection.

Introduction: The Significance of Ethyl 1-piperidineacetate Solubility

Ethyl 1-piperidineacetate (CAS No. 23853-10-3) is a versatile intermediate characterized by its piperidine ring, a common scaffold in many pharmaceutical agents, linked to an ethyl ester functional group. Its molecular structure presents a duality of polarity, featuring a polar tertiary amine and ester group, alongside a nonpolar aliphatic ring system. This balance dictates its interaction with various media, making a thorough understanding of its solubility essential for process optimization.

Key applications where solubility data is critical include:

-

Reaction Chemistry: Selecting an appropriate solvent to ensure reactants are in a single phase, maximizing reaction rates and yield.

-

Purification: Designing crystallization or chromatography procedures where solubility differences are exploited to separate the product from impurities.

-

Formulation: Developing stable liquid formulations or controlling dissolution rates in solid dosage forms.

-

Analytical Chemistry: Preparing standards and samples for analysis by techniques such as High-Performance Liquid Chromatography (HPLC).

This guide provides the theoretical basis and practical methodologies to empower researchers to make informed decisions regarding solvent selection for Ethyl 1-piperidineacetate.

Physicochemical Profile and Structural Analysis

To understand solubility, we must first understand the molecule itself. The key properties of Ethyl 1-piperidineacetate are summarized below.

Table 1: Physicochemical Properties of Ethyl 1-piperidineacetate

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇NO₂ | |

| Molecular Weight | 171.24 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 109-111 °C at 25 mmHg | |

| Density | 0.984 g/mL at 25 °C | |

| Synonym | Piperidin-1-ylacetic acid ethyl ester |

The structure, depicted below, is fundamental to its solubility profile.

Caption: Chemical structure of Ethyl 1-piperidineacetate.

Structural Interpretation for Solubility:

-

Polar Regions: The molecule possesses two key polar centers: the nitrogen atom of the piperidine ring and the carbonyl (C=O) and ether (C-O-C) functionalities of the ethyl ester group. These regions can engage in dipole-dipole interactions with polar solvents.[1][2][3]

-

Nonpolar Regions: The piperidine ring's methylene (-CH₂-) backbone and the ethyl group are nonpolar. These aliphatic regions interact primarily through weaker van der Waals forces, specifically London dispersion forces, which are favored in nonpolar solvents.[4][5][6]

This structural duality suggests that Ethyl 1-piperidineacetate will exhibit broad solubility in solvents of intermediate polarity and good solubility in many common polar organic solvents.

The Theoretical Framework of Solubility

The adage "like dissolves like" serves as a useful starting point, but a deeper understanding requires examining the intermolecular forces between the solute (Ethyl 1-piperidineacetate) and the solvent.[7][8][9] Dissolution is a process where solute-solute and solvent-solvent interactions are broken and replaced by new solute-solvent interactions. A favorable dissolution process occurs when the resulting solute-solvent interactions are strong enough to overcome the initial forces.

Caption: The energetic balance of dissolution.

-

Dipole-Dipole Interactions: These are electrostatic attractions between the permanent dipoles of polar molecules.[10] The ester group in Ethyl 1-piperidineacetate creates a significant dipole, which will interact favorably with polar solvents like acetone, ethyl acetate, and dichloromethane.

-

London Dispersion Forces (LDF): These are temporary attractive forces arising from transient fluctuations in electron distribution.[11][12] LDFs are present in all molecules but are the primary force of attraction for nonpolar substances. The hydrocarbon portions of Ethyl 1-piperidineacetate will interact with nonpolar solvents like toluene or hexane via LDFs.

-

Hydrogen Bonding: While Ethyl 1-piperidineacetate cannot donate a hydrogen bond, the oxygen atoms of the ester and the nitrogen atom of the piperidine can act as hydrogen bond acceptors. This allows for favorable interactions with polar protic solvents like ethanol and methanol.

Based on these principles, solubility is expected to be highest in polar aprotic and polar protic solvents, where a combination of dipole-dipole forces, potential hydrogen bonding, and LDFs can be maximized.

Experimental Determination of Thermodynamic Solubility

While theoretical principles provide guidance, empirical determination is essential for accurate, quantitative data. The "gold standard" for measuring thermodynamic (or equilibrium) solubility is the Shake-Flask Method .[13] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility limit under specific conditions.[13][14]

The Shake-Flask Protocol

This protocol is designed to be a self-validating system by ensuring equilibrium is reached and accurately measured.

Objective: To determine the maximum concentration of Ethyl 1-piperidineacetate that dissolves in a given solvent at a specified temperature.

Materials:

-

Ethyl 1-piperidineacetate (≥98% purity)

-

Selected organic solvents (analytical grade)

-

Glass vials or flasks with airtight caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC-UV system or UV-Vis spectrophotometer

Caption: Workflow for the Shake-Flask Solubility Method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of Ethyl 1-piperidineacetate to a series of vials (in triplicate for each solvent). The key is to ensure that undissolved solute will be present at equilibrium, which visually confirms saturation.[13]

-

Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[15][16] The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

Phase Separation: After equilibration, allow the vials to stand at the same temperature to let undissolved material settle. For robust separation, centrifuge the vials.[14] This step is crucial to avoid aspirating undissolved material, which would artificially inflate the measured solubility.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. This removes any fine particulates.

-

Quantification: Accurately dilute the filtered saturate with the appropriate solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve. Analyze the diluted sample using a validated HPLC-UV or UV-Vis method to determine its concentration.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and precise method for determining the concentration of a solute in solution, making it ideal for solubility studies.[7][17]

Protocol for HPLC Method Development and Analysis:

-

Instrument Setup:

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.[18]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH adjusted) and an organic solvent like acetonitrile or methanol. The exact ratio should be optimized to achieve good peak shape and a reasonable retention time for Ethyl 1-piperidineacetate.[18]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector set to a wavelength where Ethyl 1-piperidineacetate shows strong absorbance (e.g., determined by a UV scan).

-

-

Calibration Curve Preparation:

-

Prepare a high-concentration stock solution of Ethyl 1-piperidineacetate in the chosen solvent.

-

Perform a series of serial dilutions to create at least five calibration standards of known concentrations.[7]

-

Inject each standard into the HPLC system and record the peak area.

-

Plot peak area versus concentration. The resulting graph should be linear with a correlation coefficient (R²) > 0.99. This validates that the instrument response is proportional to concentration.

-

-

Sample Analysis:

-

Inject the diluted, filtered sample from the shake-flask experiment.

-

Using the peak area of the sample and the equation of the line from the calibration curve (y = mx + c), calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the final solubility of Ethyl 1-piperidineacetate in the original saturated solution.

-

Predicted Solubility Profile and Data Summary

By synthesizing the structural analysis and the principles of intermolecular forces, we can predict the solubility behavior of Ethyl 1-piperidineacetate across different solvent classes. This provides a hypothesis that can be confirmed experimentally.

Table 2: Predicted Solubility of Ethyl 1-piperidineacetate and Recommended Solvents for Testing

| Solvent Class | Example Solvents | Dominant Intermolecular Forces with Solute | Predicted Solubility |

| Nonpolar | Hexane, Toluene | London Dispersion Forces | Low to Moderate |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Dipole-Dipole, London Dispersion | High |

| Polar Protic | Ethanol, Methanol, Isopropanol | Hydrogen Bonding (Acceptor), Dipole-Dipole | High |

| Aqueous | Water | Limited Hydrogen Bonding, Dipole-Dipole | Low[19] |

Researchers should use the protocols outlined in Section 4 to populate a data table with their empirical findings.

Table 3: Template for Experimental Solubility Data (at 25°C)

| Solvent | Dielectric Constant | Solubility ( g/100 mL) | Solubility (mol/L) |

| Dichloromethane | 9.1 | Experimental Value | Calculated Value |

| Ethanol | 24.5 | Experimental Value | Calculated Value |

| Toluene | 2.4 | Experimental Value | Calculated Value |

| Hexane | 1.9 | Experimental Value | Calculated Value |

| Ethyl Acetate | 6.0 | Experimental Value | Calculated Value |

| Methanol | 32.7 | Experimental Value | Calculated Value |

Conclusion

The solubility of Ethyl 1-piperidineacetate in organic solvents is a multifaceted property governed by its unique molecular structure, which contains both polar and nonpolar regions. A comprehensive understanding is not derived from a single data point but from a systematic approach that combines theoretical prediction with robust experimental verification. The Shake-Flask method coupled with HPLC analysis represents the definitive standard for obtaining accurate thermodynamic solubility data. By following the principles and protocols detailed in this guide, researchers in drug development and chemical synthesis can confidently select optimal solvents, streamline processes, and accelerate their research and development timelines.

References

- EvitaChem. (n.d.). Buy Ethyl 1-acetyl-4-piperidineacetate (EVT-8723588). Retrieved from EvitaChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6N9Lh-F1SR0OCXnqLkGCgcfC6fwClS04wfcusHcjlGl5nqnE4nzl2nT_FgF_p6oEhDr7brFreR3aXG73-gb-4VIwPe0hItI_83fF6cYOVCnmmtOtfIJCuBGTtUrnEJpROk6ROAdetvg==]

- Sigma-Aldrich. (n.d.). Ethyl 1-piperidineacetate 98. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE81a_JcTkeN5bteroyUIirSGyOQ48nAOdnuQ7YmwiczF7Dk11tZ2PEJaAqwYTbZ0GEkCgDK11jrWPMS3pK42K8XtgSYv69EuUPLbN_w6IA0QQjm3ZgUpU59_o_UTwDJhCyG_ifhZANlyctJTQroD-nI-9yTw==]

- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWU20v0KnVLor_KU6EMkJX1OrDtgcTRoyXVvizNyzodOtZjpWCywK4CmrviJP4Xclfd7sZSSmXwnFaxpGJaAcTY-RIYqsT2Iumn1eXsoZyRQnjia1A07FUke9QVB1hfGpIxqR1U9cLU2JiMyKV3xkl_4gEbzByJ1orNoRt02rj8zkKpwdkzFHQSfTpUZ7QaL4-sKUIArkE_54gsw==]

- Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2004). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 76(8), 2247-2253. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgQ71PQh16n4sUuESLXS8VMnHVaceOlcDXveMip3JQvMZHN6jKVgWCRhfb3_jzYyboFFDmsCkYoL0wTU0TbAnQBCN5XVR3wmd4op1XEFNr-qlUHNt6v40MTY9qzxwZrZVdYAE6mQ==]

- Solubility of Things. (n.d.). Dipole-Dipole Interactions. Retrieved from Solubility of Things website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG39-EnI51eBnod9HW-YisWZenHDXRuuSzIPSv3bPItuYPLGiiLqRAriBWQtobbS7Ch8Bg9n9xWb9FVdlyQuv5uw-jKnJG7l6DmR4kR0Nid77yIKCGMIvElgyV1ecmyY70tv_d5FjPrxCIOHGwV4eMzc0R46KPtyqo=]

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHv1HRZmGr1H5K49Cgggtfx9bjEu2VNUxaM2i_6u-a6xjL6Gu-7KV4WQeGgSN84JhMTHwwYgccXprVy83D-NnUr8kOSSmF20iH_OAA1BLF93YZ-knvOsHTZxx0HNWqr09Y9BR132nfMrJiOEXdq_bTxpwrKe_hffQMVtPl5tdFd1PqwpxXQ47Ow6_GgzhpAwvCrh1J5akKUf6Gbrp2WDolOGA==]

- Chem.ucla.edu. (n.d.). Charge-Dipole Interactions. Retrieved from UCLA Chemistry website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi9Xp4zitCwePzlHo-Vyk7jPzgBgc6PIPnd--4sPey7J_KEQknnq6kE504TkjfZW9DtLaOPWR8nSAaUE9OyW0TXdqfoOtGQWN-PBsXsLULHFtHrgoOPL_Ejd3Y41O-fBt7XRD_pgTH7kbCQWsBwE8mxTZ0vTpvf7nuJ9KHA7NWMzcJFcqX4R0=]

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx3uzBfLhQXa5AiiISGab59BGfZlyVdt3wXdB8pJzG16U-LaVPG4ItH7oe33ThtEsnLOjaUtuD4SEknVrKkha3FYAlsLuXfJ5DAK01k6q_xLAcw1kbEiZ024EFNXIxtOt5vc5guWPxFAoZ2gQjoU7cZIj-0TLzg91u4aCEHeGUFuWPPUG4JVN-eg==]

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7u2UWXPUZeiBh44oSb6pkEzMVmurEjLerMv9mP2pecnyjUpm3Jm5_2JO5890rdMamJz7BnUqUQJAeCzT-CanCiRkJYNHKcylwDpYQjyGZxJ8lVyIMEKwgwvrYAQ==]

- Jack Westin. (n.d.). Dipole Dipole Interactions. Retrieved from Jack Westin MCAT Content. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWSWo4y59sAYBGsEqW1bV2rGA68pmccrO_d2K9ON3MSe_5_y6UFnz4pwno1Uusqqof4T9Kv94I-oRC3JVYN4eiwxomFMjLbl8p5MseK_nabs21J3xx1BENrPHybBlHEfJk4pSZLuDzcmu1spln6gHb1zF6IbGkYGimH5pkT9_2rRlmkCLGiWDQ2ci_c5rxFbUopZs_Zz3rH4d6ychJwgOezG26QEW]

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnYMMBePYYOi5lFqyQFkWlmdM_37A2MF5bqumNUTGVbFY-_kCcmgb7N0P-T3P0rviAS_f__ueLrOoTCanttVwuEub9fNLATyGGsjAMeLk6Un0poh4_EiCPHrGK1ABIur-dVJ7r9ObVCkmuyHwAqbnLKi31rCrERkBnfEAEKa0yJdFgSJYH_KDj_Bb4rv2W7GQx_jzc6jtApXQ9jM8kZlgxa6uJ48F0cIxXrXd_EkPXuxZwsPr2o8Es23sUtw==]

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXX61NJkxZy0Auofl7Qnd27aEqbgUHqZa3L-V1vmD3f_wiQF4pC8784K1autACezq5m5hxIFxCQKCL_5yuOGQxi3KcLT-8X1VnY7h0aSN4l_WxugkXG7SapSq2BKGuSGawx9URK44=]

- Chemistry LibreTexts. (2023, January 29). Dipole-Dipole Interactions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz8Afwx2f4fqMl6Tm_zCLsPgq98ReomuzBTatfF3POqQCGrouBei3usM-3EBuJ_GyOZIymqj4iebjoIao3mkO02rpVD_yYh5G-nKpnu_OWgZiMwWd__JGg1osFtEB6lzYmLjNzMAASeKCWiQBO23wLN_vFaBlcwSkAte2AfL1Z9_tZ-f9R-jZKcGEFPMHiOeXW16e_bacdhCwQ6opQsh-CDvgeR_ec16ub15e7s9pI-yIVmdHKFGeDkcLELR40vTgex-WefzpPzUlJZf7k9qZRTODlCB501x38konIrFwjDFMj3V_X1ly2l6XFoQVRIUwZV4n6vl4QTYlLGc0-BXssEhpKrpTnOTdnA7BdtQkdsh1PYJsQ1ADrExdsiffNM-Ol08X_NyAyd_24ZIoc1VZNPfYwr4V61hs57d_tT7HM6WyOTqvqR3fAjtUA_mfB5f1ohZk=]

- Wikipedia. (n.d.). Intermolecular force. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsosSnTGGp2EygIidaFoNFwkxPSxozqRBHP_7xU5XGcoHdXTfJv6g_unzG933k7C9PEY5krfXHl0ch22D9zcAmQU3aw_pi2pmiN8Yh9djE8bHW8lkYzfOK0knjL0rl_Ur3gCAAx_I6edq5ywIh]

- Solubility of Things. (n.d.). Ethyl 2-[3-methyl-4-oxo-5-(1-piperidyl)thiazolidin-2-ylidene]acetate. Retrieved from Solubility of Things website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETQJZcI8Hm7bULtWGHIfjJE6lRaGj8o137M_hLKhWLYJgrBYCYBuhD1BvEw2UWj9KTGfI1-IyMCta3s2XXNxpcKdPAP9krBpeERRrZlVyjJ6Ele2TNanmpLewfHt94khmubYxeD47S-sAGYzu5_6im9FnnIqQ8Kgc3uuhGiIT6Ho13Yc1_2HVudaeZ9ZElfbPOSLU1t_4KDafmH_ZD0A==]

- HACETTEPE UNIVERSITY JOURNAL OF THE FACULTY OF PHARMACY. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZCJxslVeULhHCzZhd2D-E2AJaB2uEP9rvo7PBBnqw8z8XRd_vMRsPvQzsHk-lSoAv9Fi7pEV7hR4nlKbm0KE2V5vVmvPiDEaJLgRXDFxJVhu9tYNknZ7GaO6TCqZMxz4Bo7vSCEfXDkytAj4CAhYxKDm7LNElql8IllU12i-TtrINpQiqW77h4T6AO5GPPfx6A2dXxm60bj7zx-HL4D_xprry3uvPSvauTZuZGHJ-VCf6B_0jkyvgkT0YvHzE]

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFjH3W5iR2BXTay1lR1Gkspyx7bhfl4PEnY8KEpz_C2OO5kNPrq5YO87KoC04RDTOxoRp7KbxB8RuelEMpiIigpvb40OAysGakAiTTIx54bH3uSBJpbCn6Zls034yWCD7e5-pas7E1-M_vFB4APZ117fBg0wU=]

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-s-2TDrPVmfnqGfk4y2AWDvNZwoH4QnnWjXE6uL489N2AGqlM38X5FKvpxrwUYb356hgibbSSFXeoyKjqxGEZTtQTHNLSTy4SefKcOrZ_BJzsMv7V-zvvaoWqqJ-dgsi_UhDx1VVDZndRkyiTMG3RXF3ytW78-JbyQiOgNuA2et0nmrnojuIh]

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7wrD6TeH7-eejuw31cxv6f5YExK2zCo72KDMYpd1wk3FBVDQxYZ-x9XBlunlcejXwcgQO8VfI2u3WE4tkoJMESchR_YJiPjcLEQz_BPMamhZ0F-j3-tLnBG4G17NxQ7c21VVNoJft1Sii0oXSkUgguopTXBZd3zUMe0kbsl4Tmz4caQ==]

- GeeksforGeeks. (2025, July 23). Van Der Waals Force. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLVjk-N8lCp6foYnMJ6TPkTyPGo1HUYH7Z7SnVWE4z00Tgtz7MbbaC91pbSsvEu97qd4scUB5qpWC99rsavj7ei41nC7NxtZ0S_tyfplfqNJmScw09OYfJ0vk7_Ehf_foCriF1XQsb6fCtRD3FgpUl6D8C4sNkJA==]

- Allen. (n.d.). Van Der Waals Forces- Weak Intermolecular Force of Attraction in Chemical species. Retrieved from Allen Career Institute. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-96TPMp4VU0YGM2pD_M-sVsDPb9WyKY8Lk4AWStaveQzclF1ixmMGEbOGF53FvAN2F2UJGT7PtOi4HqioZRsaNrxhy3cBQlwzmijzm2r9pDCTIUZCQ7vrNnStkX1E7muSs3gXAzgqTzetJD6msw==]

- University of Toronto. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-iwEacs7L7xkG_gv2Hdx7IauRpOzL-yyWwao59y8Fhn2vjfrd8RejZEtOaRyEkeOmhMLESVyihQREblBelvN33rBgELyufKsbuQfgW0c6GdCmwhFpaRxUFu-13FpjmZo5Rri1]

- PubMed. (2021). Application of a Validated RP-HPLC Method in Solubility and Dissolution Testing for Simultaneous Estimation of Diacerein and Its Active Metabolite Rhein in Presence of Coformers in the Eutectic Tablet Formulation. Journal of Chromatographic Science, 59(8), 697-705. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcK8AkAMHnTTB4uNQQ9nruCMaPkV2c7JPd1BeOmZXCEIdr4Hl64EYYNiSuZPemERrlpvELkBOw0-z4qVVe0o3LvfHT5r7ZNhWCoLD620BUNv5mBfPw7kTr-3M-d3dnkz0zUFj6]

- Wikipedia. (n.d.). Van der Waals force. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1MbJjiHBwUassXxwtqaZPnyUoeB1J5DpGgdd-zB2E_zklvIT5jmgaifAuTnyIV8Ooj1XyaTNxWigoOKEwWHMDkzwTU3AKXTfwq7dJPY9h6IMWMneSY9JOEMpITCJ1JCTxpUHy8Lfu0UvJaqA=]

- Chemistry LibreTexts. (2023, January 29). Van der Waals Forces. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnFAvcYiAxMQtaKud8H3Eaqis5IQkxDYg2ncMVcRuhowdzPQS4-u3ZIsoxWNsfa_gxsQQcwx2mL7aONxps40HYEwZ1ABmT0n7R-2ry0DsYb_lTkI-ADKtTAptsSkeLJQxKt6OSmdsRlnxUv60QWwZU2oEed2jFZwTZDrxVA8Kb_Mobz-Sg1PqZs6owy471gTMSyM8oLbekBcU22M9BhyeR8o5FtFVFSIdvduMWYJjXYIFf16Y8YtCHv-oMcyWTVq_0UHQg1CH2MT34LRxT01Ie70_iaJlRLjM5ieHfCOrcOL7ZAOj57qWqTI_ymXuLEXJzf3f8L841MpBzSHHtOAk9Uvuxi1C_3ohYZnPuW3c8R1ja5OZmAgs1SA-wDepoExs9vJVRTqcR2I1JYaP3f_7r9pDJzxgRkg==]

- BYJU'S. (2020, November 8). Van der Waals forces. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGncRyQVNWwDpnaSTIkCKmQH64iWDKVUBoMgCe1FJHN019WhLYy67Yl2ttjUGy85p0iNqE1kvHgSitvlhG01N67HD-gs-Qzq9j5HoeOfyqNW-wHErExBEdpDzNI1fWlUfqtQMx0YABmJVYBZF4=]

- SlideShare. (2024, January 23). Solubility and distribution. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHyj4a1jF1mBj6OVCctNsclVqlCIEOn1s434Fsddm6eUeO_8r32EVOU0lHVsmY0R2vTjNV3mn2e_GdEijRgmj9Fr2O2jPlkC0bxh9LCg2tLcfzhvgD3Kqk1ym99KVrAMGSagRRMv76KK4yoGTVURIbfDTHOEaZRJyS7LiKbJ0veZLP2uFJPWI=]

- National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. In StatPearls. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmA_FIj0bNlVItuT740PXVI9ErZzuSpA60Ex9T2Z1XywUacstfcOjJGzU7zkGizx9oUvUpIY_fB4jV6hbThXk8j7d6FZ0OKRag5qzFZR4nuIDTDL5GlPRobTusj4ZsgF_a4Ld8ek3P7w==]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. jackwestin.com [jackwestin.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Van Der Waals Force - GeeksforGeeks [geeksforgeeks.org]

- 5. Van Der Waals Forces- Weak Intermolecular Force of Attraction in Chemical species. [allen.in]

- 6. Van der Waals force - Wikipedia [en.wikipedia.org]

- 7. pharmaguru.co [pharmaguru.co]

- 8. youtube.com [youtube.com]

- 9. chem.ws [chem.ws]

- 10. Intermolecular force - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. byjus.com [byjus.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. enamine.net [enamine.net]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. bioassaysys.com [bioassaysys.com]

- 17. improvedpharma.com [improvedpharma.com]

- 18. Application of a Validated RP-HPLC Method in Solubility and Dissolution Testing for Simultaneous Estimation of Diacerein and Its Active Metabolite Rhein in Presence of Coformers in the Eutectic Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Buy Ethyl 1-acetyl-4-piperidineacetate (EVT-8723588) [evitachem.com]

Ethyl 1-piperidineacetate: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Value of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast number of approved pharmaceuticals and bioactive natural products.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that is ideal for creating molecules with favorable physicochemical and pharmacokinetic properties, such as improved water solubility and metabolic stability, which enhance druggability.[1][3] Ethyl 1-piperidineacetate (CAS No: 23853-10-3), a readily accessible derivative, serves as a particularly valuable starting point for chemical elaboration. This guide, intended for researchers and drug development professionals, will explore the synthetic versatility and therapeutic potential of this compound, moving from its core chemical properties to its application in the synthesis of high-value therapeutic agents, with a focus on Central Nervous System (CNS) disorders and other emerging areas.

Physicochemical Profile and Synthetic Rationale

Ethyl 1-piperidineacetate is a colorless to light yellow liquid with a molecular weight of 171.24 g/mol .[4] Its structure combines a basic piperidine nitrogen with an ethyl ester moiety, providing two key reactive handles for synthetic modification. The choice of this scaffold is underpinned by sound medicinal chemistry principles:

-

Modulation of Basicity: The piperidine nitrogen (pKa ≈ 7.4) is typically protonated at physiological pH.[5] This basicity can be crucial for forming salt-bridge interactions with acidic residues in target proteins, such as the glutamate in the sigma-1 receptor or residues in the acetylcholinesterase active site.[6]

-

Vectorial Exit Points: The structure allows for synthetic vectors at the nitrogen atom and at the acetate group. The nitrogen can be readily alkylated or acylated, while the ester can be hydrolyzed to the corresponding carboxylic acid or reduced to a primary alcohol, opening up a vast chemical space for derivatization.

-

Improved Pharmacokinetics: The piperidine motif is known to enhance metabolic stability and facilitate transport across biological membranes, often leading to improved Absorption, Distribution, Metabolism, and Excretion (ADME) properties in the resulting drug candidates.[1]

Core Synthetic Transformations and Derivatization Potential

The true power of Ethyl 1-piperidineacetate lies in its synthetic tractability. A few fundamental transformations can convert this simple starting material into a library of diverse intermediates, ready for incorporation into more complex drug candidates.

Experimental Protocol 1: Reduction of Ethyl 1-piperidineacetate to 2-(Piperidin-1-yl)ethanol

The reduction of the ethyl ester to a primary alcohol is a critical first step for many synthetic routes, creating a new point for elongation or functionalization. Lithium aluminum hydride (LAH) is a powerful and effective reagent for this transformation.[7][8]

Materials:

-

Ethyl 1-piperidineacetate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate (for quenching)

-

15% aqueous sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, mechanical stirrer, condenser, and nitrogen inlet

Procedure:

-

Set up an oven-dried, three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen-inlet tube under a nitrogen atmosphere.

-

Carefully charge the flask with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Add a solution of Ethyl 1-piperidineacetate (1.0 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate.[9]

-

Following the ethyl acetate quench, slowly add water (1 mL per 1 g of LiAlH₄), followed by 15% aqueous NaOH (1 mL per 1 g of LiAlH₄), and finally water again (3 mL per 1 g of LiAlH₄).

-

Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.

-

Filter the precipitate and wash the filter cake thoroughly with THF or ethyl ether.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(piperidin-1-yl)ethanol, which can be purified by vacuum distillation.

This resulting alcohol, 2-(piperidin-1-yl)ethanol, is a versatile intermediate for further reactions, such as ether formation or conversion to an alkyl halide for subsequent nucleophilic substitution.

Therapeutic Applications and Case Studies

The derivatives of the piperidine acetate scaffold have been investigated across a wide spectrum of diseases. The following sections highlight key areas where this structural motif has shown significant promise.

Case Study 1: Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

Background: Alzheimer's disease is characterized by a deficit in the neurotransmitter acetylcholine (ACh).[10] One of the primary therapeutic strategies is to inhibit the enzyme acetylcholinesterase (AChE), which is responsible for breaking down ACh in the synaptic cleft.[11][12] By inhibiting AChE, the concentration and duration of action of ACh are increased, leading to improved cholinergic neurotransmission and symptomatic relief of cognitive decline.[13] The N-benzylpiperidine moiety is a key pharmacophore found in Donepezil (Aricept), a leading AChE inhibitor.[3][12]

Application of the Scaffold: While Donepezil itself is synthesized from different precursors, the Ethyl 1-piperidineacetate scaffold is an ideal starting point for generating novel analogues with potent AChE inhibitory activity. Research has shown that derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine are extremely potent AChE inhibitors.[14]

A logical synthetic workflow starting from Ethyl 1-piperidineacetate can be envisioned to access these types of potent molecules.

Structure-Activity Relationship (SAR) Insights: Studies on N-benzylpiperidine-based AChE inhibitors have revealed critical SAR insights:

-

The N-benzyl Group: This group is crucial for potent activity, likely engaging in cation-π interactions within the active site of AChE.[3]

-

Piperidine Nitrogen: The basicity of the piperidine nitrogen is important for activity.[14]

-

Substituents on the Benzamide Moiety: Introducing bulky groups at the para-position of the benzamide ring can substantially increase inhibitory potency.[14]

Quantitative Data: The power of this scaffold is exemplified by compound 21 from a study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which was selected for advanced development as an anti-dementia agent.[14]

| Compound | Target | IC₅₀ (nM) | Selectivity (vs. BuChE) | Reference |

| Compound 21 (1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine) | Acetylcholinesterase (AChE) | 0.56 | >18,000-fold | [14] |

| Donepezil | Acetylcholinesterase (AChE) | 5.7 | >1,250-fold | [12] |

Mechanism of Action: Cholinergic Pathway Modulation AChE inhibitors like the derivatives discussed prevent the hydrolysis of acetylcholine (ACh) at the synapse. This leads to an accumulation of ACh, which can then repeatedly stimulate postsynaptic nicotinic and muscarinic receptors, thereby enhancing cholinergic signaling.

Case Study 2: Sigma Receptor Ligands for Oncology and Neuroprotection

Background: Sigma receptors (σR), particularly the σ1 and σ2 subtypes, are increasingly recognized as important therapeutic targets.[15] The σ1 receptor is involved in neuroprotection and modulating neurotransmission, while the σ2 receptor is overexpressed in proliferating cancer cells, making it a target for antitumor agents.[16] Piperidine-based structures have been identified as promising scaffolds for developing selective sigma receptor ligands.[15][16]

Application of the Scaffold: The core piperidine structure is essential for high-affinity binding to sigma receptors. Ethyl 1-piperidineacetate provides a starting point to synthesize N-substituted piperidines, which are a common feature of sigma ligands. For example, N-alkylation with various phenoxyalkyl halides can produce potent σ1 receptor ligands.

| Compound Class | Target | Kᵢ (nM) (Representative) | Therapeutic Potential | Reference |

| N-[(4-methoxyphenoxy)ethyl]piperidines | σ1 Receptor | 0.89 - 1.49 | Neuroprotection, Neuropathic Pain | [17] |

| N-[(4-chlorophenoxy)ethyl]piperidines | σ1 Receptor | 0.34 - 1.18 | Neuroprotection, Neuropathic Pain | [17] |

Emerging Applications: Anticancer and Antimicrobial Agents

The versatility of the piperidine scaffold extends to other therapeutic areas. Various studies have demonstrated the potential of highly functionalized piperidine derivatives as anticancer and antimicrobial agents. While not always derived directly from Ethyl 1-piperidineacetate, these examples showcase the broad biological relevance of the core structure.

Table of Reported Biological Activities for Piperidine Derivatives:

| Compound Class | Activity | Cell Line / Organism | IC₅₀ / MIC | Reference |

| Substituted Piperidines | Anticancer | PC-3 (Prostate) | 6.3 µg/mL | [4] |

| Substituted Piperidines | Anticancer | 786-0 (Renal) | 0.4 µg/mL | [4] |

| Piperidine Derivative 6 | Antibacterial | Bacillus cereus | 0.75 mg/mL | [18] |

| Piperazine Derivatives | Antibacterial | S. aureus | 1-5 µg/mL | [14] |

Pharmacokinetic Profile of Piperidine-Based CNS Drugs: A Donepezil Example

Understanding the ADME properties of drugs derived from this scaffold is critical. Donepezil, with its N-benzylpiperidine core, serves as an excellent case study.

| Parameter | Value | Significance | Reference |

| Oral Bioavailability | ~100% | Excellent absorption from the gastrointestinal tract. | [12] |

| Time to Peak Plasma Conc. (Tₘₐₓ) | 3-4 hours | Moderate rate of absorption. | [19] |

| Plasma Protein Binding | ~96% | Highly bound, primarily to albumin. | [19] |

| Metabolism | Hepatic (CYP2D6, CYP3A4) | Metabolized by major cytochrome P450 enzymes. | [19] |

| Elimination Half-life (t₁/₂) | ~70 hours | Long half-life allows for once-daily dosing. | [19][20] |

| Excretion | Primarily renal | Excreted mainly through the kidneys. | [10] |

Conclusion and Future Directions

Ethyl 1-piperidineacetate is more than just a simple chemical building block; it is a gateway to a rich and diverse chemical space with proven therapeutic relevance. Its synthetic accessibility and the established importance of the N-substituted piperidine scaffold in CNS drug discovery, particularly in the development of acetylcholinesterase inhibitors, underscore its value. The ability to readily perform key transformations like ester reduction opens up straightforward pathways to complex and potent therapeutic candidates.

Future research should continue to leverage this scaffold to explore novel derivatives targeting not only AChE and sigma receptors but also other CNS targets, as well as expanding into oncology and infectious diseases. The inherent drug-like properties of the piperidine core, combined with the synthetic flexibility of the acetate side chain, ensure that Ethyl 1-piperidineacetate will remain a highly valuable tool for medicinal chemists striving to develop the next generation of therapeutics.

References

- Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses. British Journal of Clinical Pharmacology.

- Acetylcholinesterase inhibitor. Wikipedia.

- Acetylcholinesterase | Definition, Function & Loc

- Classics in Chemical Neuroscience: Donepezil.

- Donepezil. Wikipedia.

- IC50 values of the most active derivatives in some cancerous cell lines.

- Donepezil.

- New piperidine-based derivatives as sigma receptor ligands.

- Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)

- Design and Synthesis of Selective Sigma Ligands. ProQuest.

- 2 - Organic Syntheses Procedure. Organic Syntheses.

- A valuable insight into recent advances on antimicrobial activity of piperazine deriv

- Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain.

- Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing C

- Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Uniba.

- Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC - PubMed Central.

- Antimicrobial and antioxidant activities of piperidine deriv

- Experiment 5 Reductions with Lithium Aluminium Hydride.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

- Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. PubMed.

- ETHYL 1-PIPERIDINEACET

- Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry.

- LiAlH4 : r/chemistry. Reddit.

- N‐Benzyl piperidine Fragment in Drug Discovery.

- 2-Benzylpiperidine. Wikipedia.

- The change in DNM IC 50 value by 100 µM piperazine derivatives in vitro...

- Reduction of some N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones by lithium aluminium hydride. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Lithium Aluminum Hydride (LAH). Common Organic Chemistry.

- Analogues of Piperidine for Drug Design. Pharmaceutical Technology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. reddit.com [reddit.com]

- 10. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design and Synthesis of Selective Sigma Ligands - ProQuest [proquest.com]

- 17. ricerca.uniba.it [ricerca.uniba.it]

- 18. academicjournals.org [academicjournals.org]

- 19. Donepezil - Wikipedia [en.wikipedia.org]

- 20. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Alkylation of Ethyl 1-Piperidineacetate for Advanced Drug Discovery

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the alkylation of ethyl 1-piperidineacetate. Moving beyond simple procedural lists, this document delves into the underlying chemical principles, strategic considerations for method selection, and detailed experimental protocols to empower the synthesis of novel N-substituted piperidine scaffolds. The piperidine moiety is a cornerstone of modern medicinal chemistry, and its strategic functionalization is a critical step in the development of new therapeutic agents.[1][2][3]

Strategic Importance of N-Alkylated Piperidine Scaffolds

The piperidine ring is a prevalent structural motif in a vast array of FDA-approved drugs and biologically active molecules.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be tailored to interact with specific biological targets. The nitrogen atom of the piperidine ring is a key handle for chemical modification, and its alkylation is a fundamental strategy for modulating a compound's physicochemical and pharmacological properties.[2] N-alkylation can influence a molecule's lipophilicity, basicity, and conformational flexibility, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profile.[4]

Ethyl 1-piperidineacetate itself is a valuable building block, incorporating a reactive secondary amine for N-functionalization and an ester group that can be further modified. The N-alkylated derivatives of ethyl 1-piperidineacetate are precursors to a wide range of compounds with potential therapeutic applications, including antihypertensive agents and compounds targeting the central nervous system.[5][6]

Mechanistic Considerations in the N-Alkylation of Ethyl 1-Piperidineacetate